Cas no 3902-71-4 (Trioxsalen)

Trioxsalen structure
Trioxsalen structure
Nombre del producto:Trioxsalen
Número CAS:3902-71-4
MF:C14H12O3
Megavatios:228.243284225464
MDL:MFCD00005010
CID:44573
PubChem ID:87558287

Trioxsalen Propiedades químicas y físicas

Nombre e identificación

    • Trioxsalen
    • 4,5',8-Trimethylpsoralen
    • 2,5,9-trimethylfuro[3,2-g]chromen-7-one
    • TRIOXSALEN(RG)
    • TRIOXSALEN(RG) PrintBack
    • Trioxysalen
    • 2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
    • 2,5,9-Trimethylfuro[3,2-g]benzopyran-7-one
    • 4,2',8-trimethylpsoralen
    • 4,5‘,8-Trimethylpsoralen
    • 4,5′,8-Trimethylpsoralen
    • Elder 8011
    • TMP
    • Trimethylpsoralen
    • Trioxisaleno
    • Trioxysalene
    • Trioxysalenum
    • Trisoralen
    • 2',4,8-Trimethylpsoralen
    • 4,5',8-Trimethylpsoralene
    • Trioxysalene [INN-French]
    • Trioxysalenum [INN-Latin]
    • NSC71047
    • Trioxisaleno [INN-Spanish]
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 2,5,9-trimethyl-
    • TRIOXSALIN
    • 4,8,5'-
    • 4,8,5'-Trimethylpsoralen
    • 2,5,9-Trimethyl
    • 2,5,9-Trimethylpsoralen
    • KBio2_000649
    • AKOS015912601
    • NCGC00094804-02
    • HMS501C22
    • SR-01000812969
    • NCGC00016643-02
    • TRIOXYSALEN [MART.]
    • D05AD01
    • Tox21_110541_1
    • trioxisalene
    • 2,5,9-trimethyl-7H-furo(3,2-g)chromen-7-one
    • KBio1_000380
    • 4,5,8-Trimethylpsoralen
    • Prestwick_148
    • HMS1921I05
    • 5-19-04-00472 (Beilstein Handbook Reference)
    • TRIOXSALEN [ORANGE BOOK]
    • SMR000538905
    • Trioxsalen, United States Pharmacopeia (USP) Reference Standard
    • ACon1_000251
    • TRIOXYSALEN [JAN]
    • TRIOXYSALEN [WHO-DD]
    • BSPBio_000897
    • Trioxsalen [USAN:USP]
    • Trioxsalen, >=98% (HPLC), powder
    • NCGC00178384-02
    • Spectrum2_001083
    • NCGC00016643-01
    • SR-01000812969-5
    • 2,5,9-Trimethyl-7H-furo[3,2-g]chromen-7-one #
    • TRIOXSALEN [VANDF]
    • DivK1c_000380
    • 5-Benzofuranacrylic acid,2,7-trimethyl-, .delta.-lactone
    • 2,5,9-trimethyl-7-furo[3,2-g][1]benzopyranone
    • SPBio_001126
    • BPBio1_000987
    • Spectrum_000169
    • Trioxsalen (USP)
    • NSC 71047
    • Trioxysalen (JAN/INN)
    • SR-01000812969-2
    • Trioxalen
    • NSC-757371
    • CAS-3902-71-4
    • DB04571
    • SCHEMBL1252
    • HMS3714M19
    • Pharmakon1600-01500596
    • ACon0_000603
    • MLS001173417
    • KBio3_002156
    • NCGC00094804-01
    • KS-5184
    • Trioxysalen [INN]
    • NCGC00016643-10
    • Spectrum4_000883
    • KBioGR_001286
    • 1ST40159
    • 5-Benzofuranacrylic acid, 6-hydroxy-.beta.,2,7-trimethyl-, .delta.-lactone
    • HMS1570M19
    • SPECTRUM1500596
    • Trioxsalen [USAN]
    • NSC-71047
    • antipsoriatic
    • SR-01000812969-6
    • TRIOXYSALEN (MART.)
    • TRIOXSALEN (USP IMPURITY)
    • Prestwick0_000709
    • UNII-Y6UY8OV51T
    • BRD-K54790157-001-06-4
    • MFCD00005010
    • TRIOXSALEN [USP-RS]
    • DTXSID3023716
    • 4,5',8-TRIMETHYLPSORALEN (IARC)
    • TRIOXSALEN (USP-RS)
    • 4,7,9-trimethyl-2H-furo[3,2-g]chromen-2-one
    • Trioxisalenum
    • 2',8-Trimethylpsoralen
    • Prestwick2_000709
    • 6-hydroxy-beta,2,7-trimethyl-5-benzofuranacrylic acid, delta-lactone
    • BRN 0221723
    • LACTONE
    • HMS2097M19
    • 4,5',8-TRIMETHYLPSORALEN [IARC]
    • 4,8-Trimethylpsoralene
    • Y6UY8OV51T
    • NCGC00016643-03
    • TRIOXSALEN [MI]
    • NSC757371
    • SPBio_002818
    • C09314
    • HMS2092A12
    • Trisoralen;Trioxysalen;TMP
    • CS-4760
    • FT-0603651
    • KBioSS_000649
    • 2,5,9-Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one
    • SDCCGMLS-0066609.P001
    • NCI60_038883
    • CHEBI:28329
    • D05BA01
    • 2,5,9-Trimethyl-7H-furo(3,2-g)benzopyran-7-one
    • MEGxm0_000462
    • CHEMBL1475
    • BSPBio_002936
    • HY-B1157
    • SR-01000812969-7
    • KBio2_003217
    • TRIOXSALEN [USP IMPURITY]
    • Spectrum3_001378
    • NCGC00178384-01
    • Spectrum5_001557
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,5,9-trimethyl-
    • Q854263
    • NS00015856
    • NCGC00016643-09
    • 2,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
    • AB00052119_09
    • NCGC00016643-05
    • IDI1_000380
    • D01034
    • T72416
    • EINECS 223-459-0
    • HMS2879M06
    • 3902-71-4
    • Prestwick3_000709
    • NCGC00016643-06
    • T2267
    • NCGC00178384-03
    • Trixsalen
    • KBio2_005785
    • Trisoralen (TN)
    • 4,8-Trimethylpsoralen
    • CCG-39937
    • Prestwick1_000709
    • SBI-0051547.P002
    • 7H-Furo[3, 2,5,9-trimethyl-
    • BENZOFURANACRYLIC ACID,2,7-TRIMETHYL-,
    • Tox21_110541
    • 6-Hydroxy-beta,2,7-trimethyl-5-benzofuranacrylic acid gamma-lactone
    • NCGC00016643-04
    • BRD-K54790157-001-10-6
    • 2,5,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
    • EN300-122631
    • Oprea1_203343
    • NINDS_000380
    • Z1544404499
    • A824380
    • Tmp (psoralen)
    • 7-Oxo-2,5,9-Trimethyl-7H-furo(3,2-g)(1)benzopyron
    • DTXCID403716
    • DB-049366
    • BRD-K54790157-001-15-5
    • STL564342
    • MDL: MFCD00005010
    • Renchi: 1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3
    • Clave inchi: FMHHVULEAZTJMA-UHFFFAOYSA-N
    • Sonrisas: O1C(C([H])([H])[H])=C([H])C2=C([H])C3C(C([H])([H])[H])=C([H])C(=O)OC=3C(C([H])([H])[H])=C12

Atributos calculados

  • Calidad precisa: 228.07900
  • Masa isotópica única: 228.078644
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 0
  • Complejidad: 374
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 3
  • Superficie del Polo topológico: 39.4

Propiedades experimentales

  • Color / forma: Crystalline powder
  • Denso: 1.2196 (rough estimate)
  • Punto de fusión: 229-231 °C (lit.)
  • Punto de ebullición: 310.05°C (rough estimate)
  • Punto de inflamación: 189.1 °C
  • índice de refracción: 1.5557 (estimate)
  • Disolución: DMSO: soluble
  • PSA: 43.35000
  • Logp: 3.46440
  • Merck: 9735

Trioxsalen Información de Seguridad

Trioxsalen Datos Aduaneros

  • Código HS:2932999099
  • Datos Aduaneros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Trioxsalen PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-4760-500mg
Trioxsalen
3902-71-4 99.62%
500mg
$180.0 2022-04-27
TRC
T806580-1g
Trioxysalen
3902-71-4
1g
$483.00 2023-05-17
abcr
AB353283-1 g
4,5',8-Trimethylpsoralen, 99%; .
3902-71-4 99%
1 g
€96.70 2023-07-19
TRC
T806580-500mg
Trioxysalen
3902-71-4
500mg
$ 276.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T62980-200mg
Trioxsalen
3902-71-4 98%
200mg
¥308.0 2023-09-06
abcr
AB353283-5 g
4,5',8-Trimethylpsoralen, 99%; .
3902-71-4 99%
5 g
€321.10 2023-07-19
MedChemExpress
HY-B1157-500mg
Trioxsalen
3902-71-4 99.62%
500mg
¥1500 2024-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-216017-1 g
Trioxsalen,
3902-71-4 ≥97%
1g
¥526.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867085-1g
Trioxsalen
3902-71-4 ≥98%
1g
1,468.00 2021-05-17
abcr
AB353283-1g
4,5',8-Trimethylpsoralen, 99%; .
3902-71-4 99%
1g
€99.60 2024-06-08

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